molecular formula C19H29N3O5 B3970934 2,6-dimethyl-4-[1-(2-pyridinylmethyl)-4-piperidinyl]morpholine oxalate

2,6-dimethyl-4-[1-(2-pyridinylmethyl)-4-piperidinyl]morpholine oxalate

Cat. No. B3970934
M. Wt: 379.5 g/mol
InChI Key: XJLIKXLRYBAUOL-UHFFFAOYSA-N
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Description

2,6-dimethyl-4-[1-(2-pyridinylmethyl)-4-piperidinyl]morpholine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as DM-235 and belongs to the class of morpholine derivatives. DM-235 has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. In

Scientific Research Applications

DM-235 has been extensively studied for its potential therapeutic applications. One of the most promising applications of DM-235 is in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. DM-235 has been shown to have neuroprotective effects and can prevent neuronal death caused by oxidative stress and inflammation. Additionally, DM-235 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Another potential application of DM-235 is in the treatment of pain and inflammation. DM-235 has been shown to have potent analgesic and anti-inflammatory effects in animal models. These effects are thought to be mediated by the inhibition of the pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Mechanism of Action

The exact mechanism of action of DM-235 is not fully understood, but it is thought to involve the modulation of several signaling pathways. DM-235 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to reduce the activity of enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Additionally, DM-235 has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects
DM-235 has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and neuroprotective effects, DM-235 has been shown to improve mitochondrial function and to increase the expression of antioxidant enzymes. DM-235 has also been shown to inhibit the production of reactive oxygen species (ROS) and to reduce oxidative damage to cellular components, such as lipids, proteins, and DNA.

Advantages and Limitations for Lab Experiments

One of the main advantages of DM-235 for lab experiments is its high purity and stability. DM-235 can be obtained in high yield and purity, which makes it ideal for use in experiments that require precise dosing and accurate measurements. Additionally, DM-235 has been shown to have low toxicity and to be well-tolerated in animal models.
One of the limitations of DM-235 for lab experiments is its limited solubility in water. This can make it difficult to administer DM-235 to animals or to use it in certain types of experiments. Additionally, DM-235 has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several future directions for research on DM-235. One area of research is the development of novel formulations of DM-235 that can improve its solubility in water and enhance its bioavailability. Another area of research is the investigation of the potential therapeutic applications of DM-235 in humans. Clinical trials are needed to determine the safety and efficacy of DM-235 in humans and to identify its optimal dosing and administration regimens. Additionally, further research is needed to fully understand the mechanism of action of DM-235 and to identify its molecular targets. This information could be used to develop more potent and selective analogs of DM-235 with improved therapeutic properties.

properties

IUPAC Name

2,6-dimethyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]morpholine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O.C2H2O4/c1-14-11-20(12-15(2)21-14)17-6-9-19(10-7-17)13-16-5-3-4-8-18-16;3-1(4)2(5)6/h3-5,8,14-15,17H,6-7,9-13H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLIKXLRYBAUOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2CCN(CC2)CC3=CC=CC=N3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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